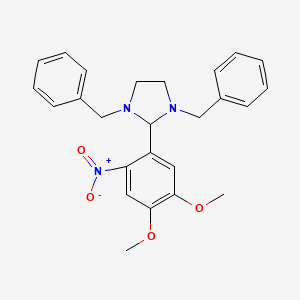
1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by its imidazolidine core, which is substituted with dibenzyl and dimethoxy-nitrophenyl groups, contributing to its distinct properties .
Preparation Methods
The synthesis of 1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with dibenzylamine in the presence of a suitable catalyst to form the imidazolidine ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and consistency.
Chemical Reactions Analysis
1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the nitro group to an amine group, resulting in different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), and various organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include amine, carbonyl, and substituted derivatives .
Scientific Research Applications
1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The nitrophenyl group can undergo photolytic reactions, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
1,3-Dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine can be compared with other similar compounds, such as:
1,2-Dimethoxy-4,5-dinitrobenzene: This compound shares the dimethoxy-nitrophenyl group but lacks the imidazolidine core, resulting in different chemical and biological properties.
4,5-Dimethoxy-1,2-phenylenediamine: This compound has a similar aromatic structure but with amine groups instead of nitro groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the imidazolidine core with the dimethoxy-nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1,3-dibenzyl-2-(4,5-dimethoxy-2-nitrophenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-23-15-21(22(28(29)30)16-24(23)32-2)25-26(17-19-9-5-3-6-10-19)13-14-27(25)18-20-11-7-4-8-12-20/h3-12,15-16,25H,13-14,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCWFMCKPTUPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole](/img/structure/B2587463.png)
![N'-[(1E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]thiophene-2-carbohydrazide](/img/structure/B2587464.png)
![1-((4-chlorophenyl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2587465.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2587467.png)


![5,6-dichloro-N-[4-(1-methylimidazole-2-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2587474.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2587476.png)
![Methyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587477.png)
![N-(5-Amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2587480.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2587484.png)
